molecular formula C25H27NO5 B11398993 10-(3,4-dimethoxybenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

10-(3,4-dimethoxybenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

Cat. No.: B11398993
M. Wt: 421.5 g/mol
InChI Key: WMCVOIXYIOPALD-UHFFFAOYSA-N
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Description

10-(3,4-Dimethoxybenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 10-(3,4-dimethoxybenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one can be achieved through a one-pot convergent synthesis protocol. This method involves the Mitsunobu reaction followed by sequential cyclization. The reaction conditions are typically mild, and the process yields high enantioselectivity . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include trifluoroacetic acid for deprotection and palladium-catalyzed C-C bond formation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

10-(3,4-Dimethoxybenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The methoxy and benzyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of bacterial enzymes or interaction with coagulation factors, depending on the application.

Comparison with Similar Compounds

Similar compounds include other benzo[3,4]chromeno[6,7-e][1,3]oxazin derivatives, such as:

The uniqueness of 10-(3,4-dimethoxybenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.

Properties

Molecular Formula

C25H27NO5

Molecular Weight

421.5 g/mol

IUPAC Name

10-[(3,4-dimethoxyphenyl)methyl]-7-methyl-1,2,3,4,9,11-hexahydroisochromeno[4,3-g][1,3]benzoxazin-5-one

InChI

InChI=1S/C25H27NO5/c1-15-23-17(11-20-18-6-4-5-7-19(18)25(27)31-24(15)20)13-26(14-30-23)12-16-8-9-21(28-2)22(10-16)29-3/h8-11H,4-7,12-14H2,1-3H3

InChI Key

WMCVOIXYIOPALD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)CN(CO2)CC5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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